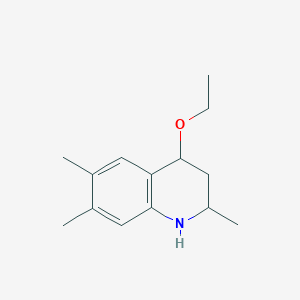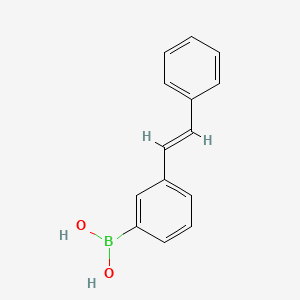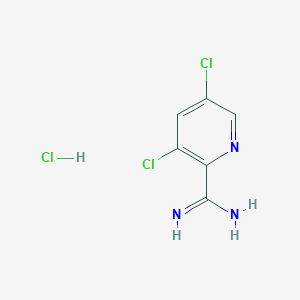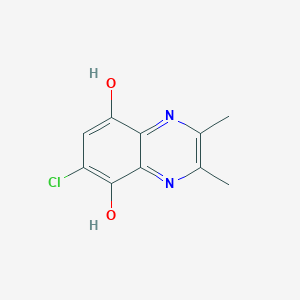
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is a quinoline derivative characterized by the presence of an ethoxy group at the 4th position and three methyl groups at the 2nd, 6th, and 7th positions. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through the condensation of p-aminophenethyl ether with acetone in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
科学研究应用
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
作用机制
The mechanism of action of 4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the oxidation of substrates. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Similar in structure but lacks the tetrahydroquinoline core.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a hydroxy group instead of an ethoxy group.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Features a methoxy group at the 7th position instead of an ethoxy group at the 4th position
Uniqueness
4-Ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4th position and the three methyl groups at the 2nd, 6th, and 7th positions contribute to its stability and reactivity, making it a valuable compound in various applications.
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
4-ethoxy-2,6,7-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-14-8-11(4)15-13-7-10(3)9(2)6-12(13)14/h6-7,11,14-15H,5,8H2,1-4H3 |
InChI 键 |
BCSKYIWRLXFXRD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(NC2=C1C=C(C(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)



![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)





